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Compound of Interest

Compound Name: 3,5-Dimethyl-2-vinylpyrazine-d3

Cat. No.: B12363752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Alkylpyrazines are a pivotal class of volatile heterocyclic nitrogen-containing compounds that

significantly shape the desirable roasted, nutty, and earthy aromas of a wide array of thermally

processed foods. Formed predominantly through the Maillard reaction between amino acids

and reducing sugars, these potent odorants, often with very low detection thresholds, are

crucial to the sensory profile of products such as coffee, cocoa, roasted nuts, and baked goods.

This technical guide provides an in-depth exploration of the sensory attributes of

alkylpyrazines, detailing their formation, quantitative occurrence, and the experimental

protocols for their analysis.

Quantitative Sensory Data of Common
Alkylpyrazines
The sensory impact of an alkylpyrazine is determined by its concentration in the food matrix

and its specific odor detection threshold. The following tables summarize the concentrations of

key alkylpyrazines found in various food products and their corresponding odor detection

thresholds in water.

Table 1: Concentration of Common Alkylpyrazines in Selected Foods
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Alkylpyrazine Food Matrix
Concentration
Range

References

2,5-Dimethylpyrazine Roasted Peanuts 7979 - 13183 ppb [1]

2-Ethyl-6-

methylpyrazine
Roasted Peanuts

Major component

(part of 55-79% of

total pyrazines)

[1]

Pyrazine Roasted Peanuts

Major component

(part of 55-79% of

total pyrazines)

[1]

Tetramethylpyrazine
Cocoa Beans

(roasted)

142 - 698 µ g/100g

(total pyrazines)
[2]

Trimethylpyrazine
Cocoa Beans

(roasted)
High concentration [2]

2-Ethylpyrazine
Cocoa Beans

(roasted)
High concentration [2]

2,5-Dimethylpyrazine
Cocoa Beans

(roasted)
High concentration [2]

2,6-Dimethylpyrazine
Cocoa Beans

(roasted)
High concentration [2]

Table 2: Odor Detection Thresholds of Selected Alkylpyrazines in Water
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Alkylpyrazine
Odor Detection
Threshold (in
water)

Odor Descriptors References

2-Methylpyrazine 60,000 ppb

Green, nutty, cocoa,

musty, potato, fishy-

ammoniacal

[3]

2-Ethylpyrazine 6,000 ppb

Musty, nutty, buttery,

peanut odor;

chocolate-peanut

taste

[3]

2,3-Dimethylpyrazine 2,500 ppb

Green, nutty, potato,

cocoa, coffee,

caramel, meaty

[3]

2,5-Dimethylpyrazine 800 ppb

Chocolate, roasted

nuts, earthy;

chocolate taste

[3]

2,6-Dimethylpyrazine 200 ppb
Chocolate, roasted

nuts, fried potato
[3]

2,3,5-

Trimethylpyrazine
400 ppb

Nutty, baked potato,

roasted peanut,

cocoa, burnt

[3]

2,3,5,6-

Tetramethylpyrazine
1,000 ppb

Weak, nutty, musty,

chocolate; chocolate

taste

[3]

2-Ethyl-3-

methylpyrazine
0.4 ppb (Flavor)

Potato, burnt nutty,

roasted, cereal, earthy
[3]

2-Ethyl-5-

methylpyrazine
100 ppb

Nutty, roasted,

somewhat "grassy"
[3]

2-Ethyl-3,5-

dimethylpyrazine
1 ppb

Cocoa, chocolate,

nutty (burnt almond)
[3]
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2-Ethyl-3,6-

dimethylpyrazine
0.4 ppb (Flavor)

Cocoa, chocolate,

nutty (burnt almond,

filbert-hazelnut)

[3]

2-isoButyl-3-

methylpyrazine
35 ppb (Flavor)

Powerful herbaceous

green-earthy
[3]

2-Methoxypyrazine 400 ppb Nutty, sweet, cocoa [3]

2-Methoxy-3-

methylpyrazine
3 ppb

Reminiscent of

roasted peanuts
[3]

2-Methoxy-3-sec-

butylpyrazine
0.001 ppb - [4]

5-Isopentyl-2,3-

dimethylpyrazine
6,000 ppb - [4]

Formation Pathway of Alkylpyrazines
The primary route for alkylpyrazine formation in food is the Maillard reaction, a complex series

of non-enzymatic browning reactions. The following diagram illustrates a simplified pathway for

the formation of alkylpyrazines.

Reducing Sugar

Schiff Base

+

Amino Acid Strecker Degradation

+

Amadori/Heyns
Rearrangement Amadori/Heyns Product

α-Aminocarbonyl
Intermediates

Strecker Aldehyde
(Flavor Compound)

DihydropyrazineCondensation Oxidation Alkylpyrazine
(Aroma Compound)

Click to download full resolution via product page

Caption: Simplified Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols
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The analysis of alkylpyrazines in food matrices requires a combination of sophisticated

analytical techniques for both quantification and sensory characterization.

Quantification of Alkylpyrazines using Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of alkylpyrazines.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

Homogenization: Homogenize solid food samples (e.g., roasted peanuts, cocoa powder) to a

fine powder.

Vial Preparation: Place a known amount of the homogenized sample (typically 1-5 g) into a

headspace vial. For liquid samples like coffee, a specific volume can be used directly.

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated

alkylpyrazine) to the vial for accurate quantification.

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a

specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined

period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph for

thermal desorption of the analytes onto the analytical column.

Chromatographic Separation:

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

Oven Program: Implement a temperature gradient to separate the alkylpyrazines based on

their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to

250°C at 5°C/min.
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Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry Detection:

Ionization: Use electron ionization (EI) at 70 eV.

Acquisition Mode: Operate in selected ion monitoring (SIM) mode for higher sensitivity and

selectivity, targeting characteristic ions for each alkylpyrazine and the internal standard.

Quantification: Construct a calibration curve using standard solutions of the target

alkylpyrazines and the internal standard. Calculate the concentration of each alkylpyrazine in

the sample based on the peak area ratio to the internal standard.

Sensory Analysis using Gas Chromatography-
Olfactometry (GC-O)
GC-O is a powerful technique to identify odor-active compounds in a sample extract.

1. Aroma Extract Preparation:

Prepare an aroma extract of the food sample using solvent extraction (e.g., with

dichloromethane) or solvent-assisted flavor evaporation (SAFE).

2. GC-O Analysis:

Injection: Inject a small volume of the aroma extract into the GC.

Effluent Splitting: The effluent from the GC column is split, with one portion directed to a

mass spectrometer for chemical identification and the other to a heated sniffing port.

Sensory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records

the time, intensity, and description of each perceived odor.

Compound Identification: The odor events are correlated with the corresponding peaks in the

chromatogram from the mass spectrometer to identify the odor-active compounds.
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Determination of Odor Thresholds using the 3-
Alternative Forced Choice (3-AFC) Method
This method is commonly used to determine the detection threshold of a specific aroma

compound.

1. Sample Preparation:

Prepare a series of dilutions of the purified alkylpyrazine in a neutral medium (e.g., deionized

water or refined oil). The concentration steps should be geometrically spaced (e.g., a factor

of 2 or 3).

2. Sensory Panel:

Use a panel of trained assessors (typically 8-12 individuals).

3. Testing Procedure:

Present each panelist with three samples: two are blanks (the medium alone) and one

contains the alkylpyrazine at a specific concentration.

The panelist's task is to identify the sample that is different from the other two.

The presentation order of the samples should be randomized.

4. Threshold Calculation:

The individual threshold is the lowest concentration at which the panelist can correctly

identify the odd sample multiple times.

The group threshold is typically calculated as the geometric mean of the individual

thresholds or the concentration at which 50% of the panel can correctly detect the

compound.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for the sensory analysis of alkylpyrazines

and the logical relationships in their formation.
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Caption: Experimental workflow for sensory analysis of alkylpyrazines.

This guide provides a foundational understanding of the sensory attributes of alkylpyrazines in

food. For professionals in research and development, a thorough comprehension of these

compounds and the methodologies for their analysis is essential for product formulation, quality

control, and the innovation of food products with desirable flavor profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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